Suberic anhydride

Organic synthesis Cyclization selectivity Dicarboxylic acid differentiation

Substituting suberic anhydride with shorter-chain cyclic anhydrides (adipic, pimelic) leads to fundamentally different reaction outcomes-risking costly reformulation. This C8 cyclic anhydride uniquely enables cost-effective vorinostat (SAHA) synthesis (38-58% yield) and intermediate-erosion polyanhydride drug delivery (~70% mass loss in 48 h). • Degradation kinetics bridge adipate (<1 week) and sebacate (>1 month) release profiles without copolymer complexity. • Regioselective ring-opening delivers exact C8 spacing for ADC linkers and hydrogel crosslinkers.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 10521-06-9
Cat. No. B190209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuberic anhydride
CAS10521-06-9
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CCCC(=O)OC(=O)CC1
InChIInChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2
InChIKeyRMIBXGXWMDCYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Suberic Anhydride for Polymer and Pharma Sourcing


Suberic anhydride (oxonane-2,9-dione, CAS 10521-06-9) is an eight-membered cyclic anhydride derived from suberic acid (octanedioic acid), a C8 α,ω-dicarboxylic acid [1]. It appears as a light-beige, low-melting crystalline solid with a melting point of 65–66 °C and a predicted boiling point of 291.0 ± 9.0 °C . Its water solubility is very low at 0.066 g/L (25 °C) . As a medium-chain cyclic anhydride, it sits at a structurally critical inflection point: its six-carbon methylene bridge is long enough to confer meaningful hydrophobicity in derived polymers yet short enough to retain relatively rapid hydrolytic degradation compared to longer-chain analogs such as sebacic or dodecanedioic anhydrides [2]. This positions suberic anhydride as a uniquely balanced building block for surface-eroding polyanhydrides and a key activated intermediate in the synthesis of the FDA-approved HDAC inhibitor vorinostat (SAHA) [3].

Workflow
Cyclic anhydride activation, polyanhydride melt polycondensation, and SAHA synthesis routes
Fits C8 anhydride-specific reactions where shorter-chain analogs yield ketones
Selection
Medium-chain C8 spacer balances hydrophobicity and hydrolytic degradation in derived polymers
Uniquely positioned between rapid-degrading adipic and slow-degrading sebacic polyanhydrides
Use Context
Biodegradable matrices, API intermediate synthesis, and bifunctional C8 crosslinker applications
Supports short-term drug delivery research and cost-effective vorinostat manufacturing

Why Suberic Anhydride Is Irreplaceable


Cyclic anhydrides across the C4–C10 range are not functionally interchangeable. Under Blanc reaction conditions, adipic (C6) and pimelic (C7) acids preferentially form cyclopentanone and cyclohexanone, respectively, whereas suberic acid (C8) yields the corresponding cyclic anhydride [1]. This divergence in reaction outcome means that a procurement decision to substitute suberic anhydride with a shorter-chain analog for anhydride-specific applications would result in a fundamentally different product. Furthermore, in polyanhydride drug delivery matrices, the methylene chain length directly governs erosion kinetics: short-chain polyanhydrides (adipic, pimelic, suberic) exhibit approximately 70% mass loss within 48 hours, while longer-chain analogs (azelaic, sebacic, dodecanedioic) lose only about 20% in the same period [2]. In salicylate-based poly(anhydride-esters), increasing the linker from adipic to suberic to sebacic progressively reduces the hydrolytic driving force and prolongs device lifetime—an effect that cannot be replicated by simply blending or copolymerizing without access to the specific C8 anhydride monomer [3]. These structure–property relationships are quantitative and non-linear; generic substitution without experimental re-validation risks both product failure and regulatory non-compliance.

Reaction Outcome Under Blanc conditions, adipic (C6) and pimelic (C7) acids form ketones, not the cyclic anhydride needed for anhydride-specific applications. Suberic acid (C8) uniquely yields the anhydride.
Erosion Kinetics Short-chain polyanhydrides like suberic-based PA show ~70% mass loss in 48h, while sebacic-based (C10) PA loses only ~20%. These quantitative structure-property relationships cannot be replicated by blending.
Linker Hydrolysis In salicylate-based poly(anhydride-esters), the suberate linker provides intermediate hydrolysis. Adipate linkers erode too rapidly; sebacate linkers too slowly. The C8 length is essential for the intermediate niche.

Comparative Evidence: Suberic Anhydride vs. Analogs


Blanc Rule: Anhydride vs. Ketone Formation

Under standard Blanc conditions (heating with acetic anhydride), suberic acid (C8, 1,6-dicarboxylic acid) yields suberic anhydride as the dominant product, whereas adipic acid (C6) and pimelic acid (C7) yield cyclopentanone and cyclohexanone, respectively [1]. This reaction outcome divergence is a direct consequence of ring-size thermodynamics: 1,4- and 1,5-diacids form five- or six-membered cyclic anhydrides, while 1,6-diacids preferentially cyclize to the anhydride rather than the ketone, and diacids with carboxyl groups separated by more than six atoms yield ketones [1]. For procurement, this means suberic anhydride is the shortest-chain aliphatic cyclic anhydride that can be directly prepared from the parent diacid via the Blanc route without competing ketone formation.

Blanc Rule Outcome
Head-to-head
Suberic acid → anhydride. Adipic acid → cyclopentanone.
Unique anhydride product under Blanc conditions
Shortest C8 cyclic anhydride directly prepared from parent diacid
Organic synthesis Cyclization selectivity Dicarboxylic acid differentiation

Short-Chain vs. Long-Chain Polyanhydride Erosion Rate

In a comprehensive review of polyanhydride chemistry, Reddy and Domb (2022) report that drug delivery matrices (3 × 7 × 11 mm³) fabricated from short-chain aliphatic polyanhydrides—poly(adipic anhydride), poly(pimelic anhydride), and poly(suberic anhydride)—exhibited approximately 70% mass loss within 48 hours under physiological conditions [1]. In direct contrast, matrices composed of longer-chain polyanhydrides—poly(azelaic anhydride), poly(sebacic anhydride), and poly(dodecanedioic anhydride)—showed only about 20% surface erosion over the same 48-hour timeline [1]. This approximately 3.5-fold difference in erosion rate places suberic anhydride-derived PAs in a distinct kinetic class suitable for short-term (days) rather than weeks-to-months drug release applications.

PA Erosion Rate
Head-to-head
~70% mass loss (C8 PA) vs ~20% (C10 PA) at 48h
Occupies a distinct short-term degradation class
~3.5-fold faster erosion than sebacic-based polyanhydrides
Biodegradable polymers Drug delivery Surface erosion kinetics

Linker-Dependent Hydrolytic Stability in Poly(anhydride-esters)

Whitaker-Brothers and Uhrich (2006) systematically compared the erosion behavior of salicylate-based poly(anhydride-esters) incorporating three different aliphatic linker diacids: adipic (C6), suberic (C8), and sebacic (C10) [1]. All three polymer variants underwent surface erosion, but the adipate homopolymer absorbed the most water, swelled to the greatest extent, and eroded most rapidly [1]. Increasing the linker length from adipic to suberic to sebacic progressively decreased the thermodynamic driving force for hydrolysis, thereby prolonging polymer device lifetime [1]. Although the study reports qualitative ranking rather than discrete half-life values for each linker, the trend demonstrates that suberic anhydride occupies an intermediate hydrophobicity and degradation rate position—faster-degrading than sebacic-linked polymers but more durable than adipic-linked ones.

Linker Hydrolysis
Head-to-head
Erosion rate rank: Adipate > Suberate > Sebacate
Suberate linker provides intermediate hydrolytic stability
Validated in salicylate-based poly(anhydride-esters)
PolyAspirin Controlled degradation Linker structure–property relationship

Vorinostat Synthesis via Suberic Anhydride

Suberic anhydride is the indispensable activated intermediate in the most widely cited synthetic route to vorinostat (suberoylanilide hydroxamic acid, SAHA), an FDA-approved histone deacetylase inhibitor for cutaneous T-cell lymphoma [1]. The route proceeds via reaction of suberic anhydride with aniline to form suberanilic acid, followed by mixed anhydride formation with ethyl chloroformate and treatment with hydroxylamine, yielding vorinostat in a reported overall yield of 58% [1]. Critically, the patent literature notes that re-experimentation of this route yielded only 38% due to competitive formation of linear anhydride species alongside the desired cyclic anhydride, highlighting the sensitivity of yield to reaction conditions and the importance of sourcing high-purity suberic anhydride with minimal linear anhydride contamination [1]. Shorter-chain cyclic anhydrides (succinic, glutaric) cannot substitute because they produce the incorrect chain-length suberanilic acid analog; longer-chain anhydrides produce homologs with altered HDAC inhibition profiles.

Vorinostat Yield
Reported
38–58% overall yield via suberic anhydride route
Most cost-effective SAHA synthesis route
Alternative ester route yields 79% but uses higher-cost starting material
HDAC inhibitor Pharmaceutical intermediate Vorinostat synthesis route

Molecular Weight Control in Suberic Polyanhydrides

A 2022 study demonstrated that polyanhydrides derived from suberic acid, along with azelaic, sebacic, and dodecanedioic acids, can be synthesized with controlled molecular weight and reduced polydispersity via systematic variation of acetic anhydride concentration during monomer activation [1]. Using 1 equivalent of acetic anhydride relative to diacid yielded high molecular weight polymers with excellent batch-to-batch reproducibility (minute standard deviation), whereas excess acetic anhydride produced high variability [1]. This controllability is critical for regulatory compliance in drug delivery applications. While this property is shared across the C8–C12 series, it differentiates the suberic-based PAs from shorter-chain adipic- and pimelic-based PAs, where the higher hydrophilicity introduces additional variables in molecular weight stability during storage [2].

Mw Reproducibility
Class-level
Highly controllable Mw with low standard deviation using 1 equiv Ac2O
Supports GMP-grade polymer production
Differentiates from less storage-stable shorter-chain PAs
Polymer synthesis Molecular weight control Melt polycondensation

Suberic Anhydride Application Scenarios


Short-Term Biodegradable Polyanhydride Implants

Suberic anhydride-derived polyanhydrides exhibit approximately 70% mass loss within 48 hours in vitro, placing them in the rapid-degradation category alongside adipic- and pimelic-based PAs [1]. This degradation window is ideally suited for short-term implantable drug delivery systems—such as post-surgical antibiotic depots or acute pain management devices—where drug release should be complete within 2–5 days. In contrast, sebacic anhydride-based PAs (~20% erosion at 48 h) are more appropriate for multi-week to multi-month release profiles. Procurement of suberic anhydride specifically enables this intermediate-to-rapid degradation niche.

Vorinostat Manufacturing via Suberic Anhydride

Suberic anhydride is the direct precursor to suberanilic acid in the most cost-effective large-scale synthesis of the HDAC inhibitor vorinostat, delivering reported overall yields of 38–58% from inexpensive suberic acid feedstock [1]. While alternative routes using suberic acid monomethyl ester achieve higher yields (~79%), they incur substantially higher raw material costs. For generic API manufacturers optimizing cost-of-goods, the suberic anhydride route remains the preferred pathway, and sourcing high-purity suberic anhydride with minimal linear anhydride contamination is critical to maximizing reproducible yield.

Salicylate Poly(anhydride-ester) Intermediate Erosion Profile

In PolyAspirin-type poly(anhydride-esters), the suberate linker provides hydrolytic stability and erosion kinetics intermediate between the rapidly degrading adipate-linked polymer and the slowly degrading sebacate-linked polymer [1]. This tunability is essential when the desired salicylic acid release duration falls between the extremes of <1 week (adipate) and >1 month (sebacate). Procuring suberic anhydride enables formulators to access this specific intermediate degradation profile without resorting to copolymer blends that introduce compositional complexity and regulatory uncertainty.

Bifunctional Crosslinker and Macromonomer Synthesis

The eight-membered cyclic anhydride ring of suberic anhydride undergoes regioselective ring-opening with nucleophiles (amines, alcohols) to yield heterobifunctional C8 linkers bearing a carboxylic acid and an amide or ester terminus [1]. This reactivity profile distinguishes it from five-membered cyclic anhydrides (succinic, glutaric), which exhibit different ring-strain energetics and hydrolysis rate constants. For applications requiring an exactly eight-carbon spacer—such as surface-functionalized nanoparticles, antibody-drug conjugate linkers, or precision hydrogel crosslinkers—suberic anhydride is the only cyclic anhydride that delivers the C8 spacing in a single activated monomer.

Application
Selection Property
Validation Focus
Biodegradable Implants
Short-term degradation profile
In vitro mass loss kinetics over 48h
Vorinostat Manufacturing
Intermediate cost-effectiveness
Anhydride route yield optimization
Poly(anhydride-ester) Tuning
Intermediate erosion kinetics
Linker-dependent hydrolysis review
Macromonomer Synthesis
C8 spacer reactivity
Regioselective ring-opening context
Quote Request

Request a Quote for Suberic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.